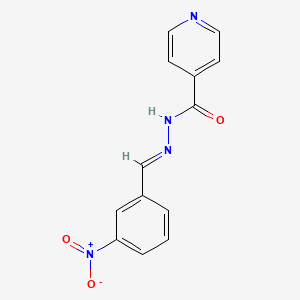

N'-(3-nitrobenzylidene)isonicotinohydrazide

Description

N'-(3-Nitrobenzylidene)isonicotinohydrazide is a Schiff base derivative synthesized via the condensation of isonicotinohydrazide (INH) with 3-nitrobenzaldehyde. This compound belongs to a class of hydrazones characterized by the presence of a nitro group (-NO₂) at the meta position of the benzylidene moiety and a pyridine ring in the isonicotinoyl backbone. It is typically synthesized under reflux conditions using ethanol and a catalytic amount of acetic acid, followed by recrystallization from methanol to yield a pure solid product .

The compound has been investigated for diverse applications, including:

- Antimicrobial activity: Moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Metal complexation: Forms stable complexes with Fe(III), which are characterized by UV-Vis, IR, and atomic absorption spectroscopy .

- Crystallographic properties: Exhibits a well-defined hydrogen-bonded framework, with intermolecular interactions stabilizing its crystal lattice .

Properties

IUPAC Name |

N-[(E)-(3-nitrophenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c18-13(11-4-6-14-7-5-11)16-15-9-10-2-1-3-12(8-10)17(19)20/h1-9H,(H,16,18)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTORRVVNCWSJKS-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329344 | |

| Record name | N-[(E)-(3-nitrophenyl)methylideneamino]pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659584 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

885946-38-3, 16012-26-3 | |

| Record name | N-[(E)-(3-nitrophenyl)methylideneamino]pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PYRIDINECARBOXYLIC (3-NITROBENZYLIDENE)HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3-nitrobenzylidene)isonicotinohydrazide is typically synthesized through a condensation reaction between 3-nitrobenzaldehyde and isonicotinohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Coordination Chemistry Reactions

The compound forms metal complexes by coordinating with ions such as Ag(I), Cu(II), Cd(II), Ni(II), and Co(II). Key findings:

-

Silver(I) Complex : Synthesized by reacting the ligand with AgNO₃. Characterized via FT-IR, UV–Vis, and thermal analysis (TG-DTA) .

-

Transition Metal Complexes :

Thermal Behavior

Thermal decomposition studies reveal:

-

Multi-Stage Decomposition : The silver(I) complex undergoes sequential thermal decomposition, analyzed via TG-DTA .

-

Stability Range : The ligand itself is stable up to its melting point (170–171°C) .

Biological Activity Correlation

Reactivity in biological systems is linked to:

-

Antibacterial Activity : Metal complexes (e.g., [Cu(L)₂]) exhibit higher activity than the ligand alone against pathogens like E. coli .

-

Cytotoxicity : [Ni(L)₂] and [Cd(L)₂] show significant anticancer potential against brine shrimp nauplii .

Mechanistic Insights

-

Nucleophilic Addition : The ligand forms via nucleophilic attack of isoniazid’s hydrazide group on activated aldehyde carbonyl carbon .

-

Chelation : Metal ions coordinate with the ligand’s nitrogen and oxygen atoms, enhancing biological activity .

Comparative Analysis of Reaction Conditions

| Parameter | Traditional Reflux | Catalyst-Assisted | Microwave-Assisted |

|---|---|---|---|

| Reaction Time | 6–7 hours | 4–10 minutes | 8 minutes |

| Yield | 85–97% | 91–98% | 95% |

| Catalyst | None | Carbon sulfonic acid | None |

| Solvent | Ethanol | Ethanol/methanol | Ethanol |

This compound’s reactivity is well-documented in coordination chemistry and biological applications, with optimized synthesis methods enabling efficient production and diverse functional studies.

Scientific Research Applications

N’-(3-nitrobenzylidene)isonicotinohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

Industry: It is used in the synthesis of various organic compounds and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N’-(3-nitrobenzylidene)isonicotinohydrazide involves its ability to chelate metal ions through its nitrogen and oxygen atoms. This chelation can enhance the compound’s biological activity by stabilizing metal ions in specific oxidation states, facilitating their interaction with biological targets. The molecular targets and pathways involved vary depending on the specific application, but generally include enzymes and other proteins that require metal ions for their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

N'-(3-Nitrobenzylidene)isonicotinohydrazide shares structural and functional similarities with other Schiff base derivatives of isonicotinohydrazide. Below is a detailed comparison based on substituent variations, biological activities, and physicochemical properties:

Physicochemical and Functional Differences

- Enzyme Selectivity : The 4-hydroxy-3-methoxy derivative shows >10-fold selectivity for TNAP over CIAP, whereas the 4-chloro analog is more active against CIAP .

- Anticancer Efficacy : Fluorinated derivatives (e.g., 4-F) demonstrate superior cytotoxicity compared to nitro-substituted analogs, likely due to enhanced cell membrane permeability .

Antimicrobial Activity Comparison

Research Findings and Limitations

- tuberculosis, its structural analog N'-(2-nitrobenzylidene)isonicotinohydrazide exhibits an MIC of 6.25 µg/mL, suggesting nitro positioning critically impacts efficacy .

- Metal Complexation: The Fe(III) complex of N'-(3-nitrobenzoyl)isonicotinohydrazide shows a recovery rate of 85.73%, with IR spectra confirming Fe–O bonding at 495–599 cm⁻¹ .

- Crystallographic Stability : Hydrogen bonds (N–H···O, C–H···O) and π-π stacking contribute to the stability of nitro-substituted analogs, as seen in their crystal structures .

Biological Activity

N'-(3-nitrobenzylidene)isonicotinohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a Schiff base derived from isonicotinic hydrazide and 3-nitrobenzaldehyde. Its chemical structure can be represented as follows:

The presence of the nitro group on the benzylidene moiety enhances its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to chelate metal ions through nitrogen and oxygen atoms. This chelation stabilizes metal ions in specific oxidation states, facilitating interactions with biological targets such as enzymes and proteins that require metal ions for their activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits substantial antimicrobial properties against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria using the disc diffusion method. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

| Bacillus subtilis | 20 |

These findings indicate that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a broad-spectrum antibacterial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies conducted on the MCF-7 human breast cancer cell line revealed that the compound exhibits significant cytotoxic effects. The IC50 values for various derivatives are presented in Table 2.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| N'-(4-methoxybenzylidene)isonicotinohydrazide | 30 |

| N'-(2-hydroxybenzylidene)isonicotinohydrazide | 35 |

The structure-activity relationship (SAR) analysis suggests that the nitro group enhances cytotoxicity, making this compound a promising candidate for further development as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential role in combating antibiotic resistance .

- Anticancer Potential : In another study, researchers explored the effects of this compound on apoptosis in cancer cells. The results indicated that treatment with this compound induced significant apoptotic cell death, suggesting its mechanism may involve the activation of intrinsic apoptotic pathways .

Q & A

Q. What are the common synthetic routes for preparing N'-(3-nitrobenzylidene)isonicotinohydrazide, and how do reaction conditions influence product purity?

The compound is synthesized via a Schiff base condensation reaction between isonicotinohydrazide and 3-nitrobenzaldehyde. Key parameters include solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and catalytic acid (e.g., glacial acetic acid). Crystallization in polar solvents like ethanol or DMSO enhances purity. Characterization via -NMR and FTIR confirms the formation of the hydrazone bond (C=N) and nitro group presence .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Essential techniques include:

- X-ray diffraction (XRD) : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds involving the nitro group and pyridine ring) .

- FTIR and -NMR : Verify functional groups (C=N stretch at ~1600 cm) and aromatic proton environments .

- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., C–H···O and π-stacking) critical for stability .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of isonicotinohydrazide exhibit antitubercular activity by targeting the InhA enzyme (enoyl-acyl carrier protein reductase) in Mycobacterium tuberculosis. The nitro group enhances electron-withdrawing effects, improving binding affinity (-6.6 kcal/mol vs. isoniazid’s -4.6 kcal/mol) .

Advanced Research Questions

Q. How do substituent effects (e.g., nitro vs. methoxy groups) on the benzylidene ring influence bioactivity and corrosion inhibition?

Electron-withdrawing groups (e.g., -NO) increase electrophilicity, enhancing metal coordination in corrosion inhibition (e.g., Fe) and enzyme binding in antitubercular activity. In contrast, electron-donating groups (e.g., -OCH) reduce inhibition efficiency by weakening adsorption on metal surfaces .

Q. What computational methods are used to predict adsorption behavior and mechanism of action?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Fukui functions predict reactive regions for metal coordination .

- Molecular docking : Simulates binding interactions with biological targets (e.g., InhA enzyme) or metal surfaces (e.g., Fe(110)). ADMET profiling evaluates pharmacokinetic suitability .

- DFTB/MD simulations : Compare adsorption configurations on steel surfaces in acidic media, revealing preferential binding via the pyridine ring and nitro group .

Q. How do experimental and theoretical corrosion inhibition efficiencies correlate, and what factors cause discrepancies?

Weight loss and electrochemical tests (EIS, PDP) show inhibition efficiencies >85% for derivatives in 15% HCl. However, DFTB simulations may overestimate adsorption energy due to solvent effects (e.g., water vs. ethanol) or surface roughness. Discrepancies arise from idealized computational models vs. real-world surface heterogeneity .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Some studies report superior antitubercular activity compared to isoniazid, while others note limited bioavailability due to poor solubility. Resolution strategies include:

- Structural modulation : Introducing hydrophilic groups (e.g., -OH) to enhance solubility without compromising binding.

- Co-crystallization : Improving pharmacokinetics via co-formers (e.g., cyclodextrins) .

Methodological Challenges

Q. What experimental controls are critical for reproducibility in corrosion inhibition studies?

- Surface pretreatment : Standardize N80 steel polishing (e.g., 600–1200 grit SiC paper) to ensure consistent roughness.

- Temperature control : Conduct tests at 303–363 K to mimic industrial conditions.

- Inhibitor concentration gradients : Use 0.1–5 mM to identify optimal adsorption thresholds .

Q. How can researchers address conflicting spectral data in structural elucidation?

Q. What advanced in silico strategies optimize derivative design for dual applications (e.g., bioactivity and corrosion inhibition)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.